

Structure-Activity Relationship (SAR) of 2-Benzylazetidine Derivatives

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Compound of Interest

Compound Name: 2-Benzylazetidine hydrochloride

CAS No.: 1228452-96-7

Cat. No.: B1377570

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Executive Summary

The 2-benzylazetidine scaffold represents a high-value "strain-release" bioisostere in modern medicinal chemistry. While often overshadowed by its 5- and 6-membered homologs (pyrrolidines and piperidines), the azetidine ring offers a unique physicochemical profile driven by its ~25 kcal/mol ring strain.

This guide objectively compares 2-benzylazetidine derivatives against standard alternatives. Evidence suggests that contracting the ring from pyrrolidine to azetidine can:

- Reduce Lipophilicity (LogD): Lowering CNS non-specific binding.
- Block Metabolic Hotspots: Eliminating oxidative liability at the -carbon.
- Alter Vector Geometry: Modulating the exit vector of the benzyl group to fine-tune hydrophobic pocket occupancy.

Part 1: The Physicochemical Advantage (Azetidine vs. Homologs)

The decision to utilize a 2-benzylazetidine core is rarely random; it is usually a strategic maneuver to optimize Ligand Lipophilicity Efficiency (LLE) or resolve metabolic instability.

Comparative Physicochemical Profile

The following table contrasts the core properties of the 2-benzylazetidine scaffold with its direct homologs.

Feature	2-Benzylazetidine (4-membered)	2-Benzylpyrrolidine (5-membered)	2-Benzylpiperidine (6-membered)
Ring Strain	High (~25.4 kcal/mol)	Low (~5.4 kcal/mol)	Negligible (~0 kcal/mol)
Basicity (pKa)*	~10.5 – 11.0	~11.3	~11.1
Conformation	Puckered (Rigid)	Envelope (Flexible)	Chair (Fluxional)
Metabolic Stability	High (Steric/Electronic protection)	Low (Prone to CYP450 oxidation)	Moderate
C-N-C Bond Angle	~90° (Compressed)	~109°	~110°

*Note: pKa values refer to the N-alkylated parent species. Azetidines often exhibit slightly lower pKa values than pyrrolidines due to increased s-character of the nitrogen lone pair, improving membrane permeability.

The "Gem-Dimethyl" Equivalent

Azetidines mimic the Thorpe-Ingold effect (gem-dimethyl effect) without adding methyl groups. The bond angle compression forces the substituents (like the C2-benzyl group) into specific vectors, reducing the entropic penalty of binding to a protein target.

Part 2: Detailed SAR Analysis

The structure-activity relationship of 2-benzylazetidines is governed by three critical zones.

Zone 1: The Nitrogen Node (N1)

- **Basicity Modulation:** Unlike pyrrolidines, the lone pair on the azetidine nitrogen has higher s -character (due to ring strain). This makes it less nucleophilic and slightly less basic.
- **SAR Implication:** If your target requires a high-affinity salt bridge (e.g., Aspartate residue in GPCRs), the azetidine is a viable substitute. If the target requires a hydrogen bond donor, the N-H azetidine is often too sterically hindered; N-alkylation is preferred.

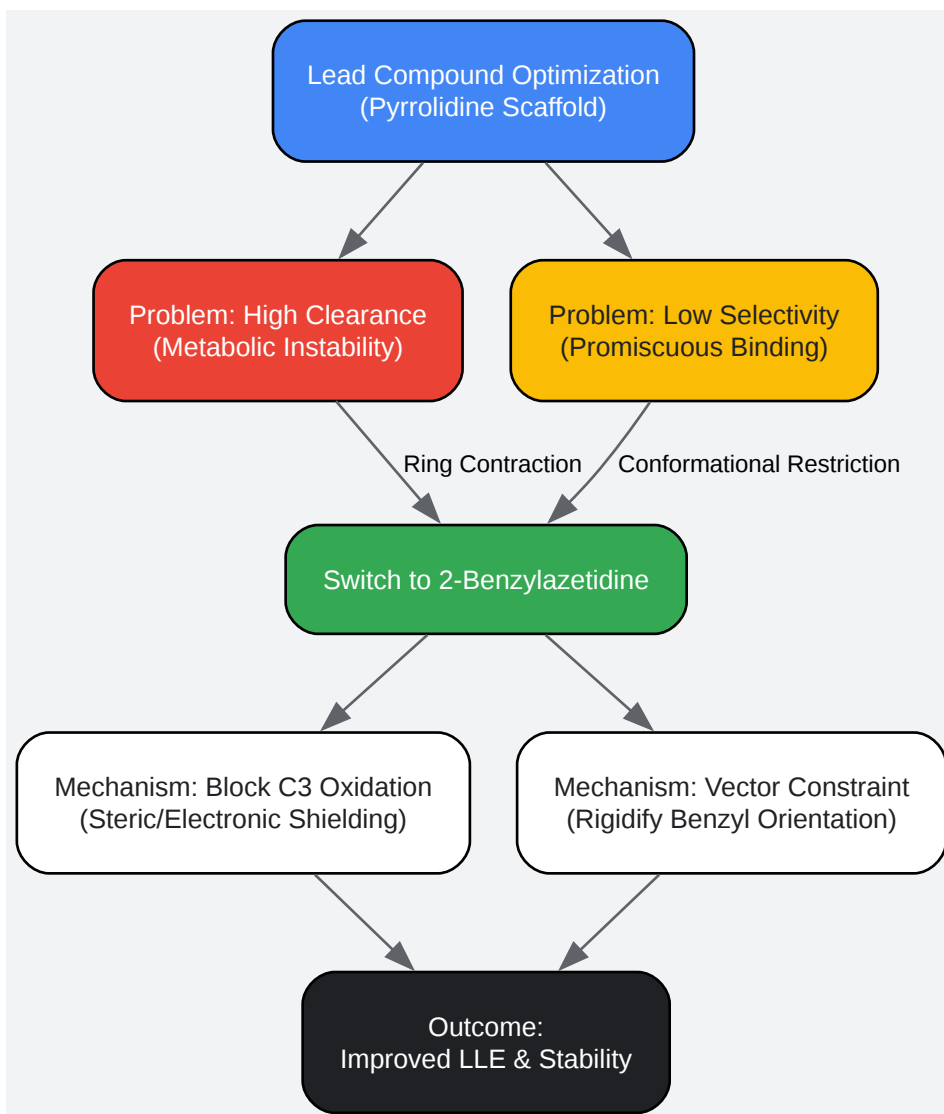
Zone 2: The C2-Benzyl Anchor

- **Chirality is Critical:** The C2 position is a stereocenter. In Dopamine D3 and MCH-R1 antagonists, the (S)-enantiomer is frequently the eutomer (active form), projecting the benzyl group into a hydrophobic sub-pocket.
- **Rigidification:** The benzyl group at C2 is "clamped." In a pyrrolidine, the benzyl group has more freedom to rotate and sweep a larger cone volume. In an azetidine, this cone is tighter, potentially increasing selectivity for narrow pockets.

Zone 3: Ring Substitution (C3/C4)

- **Metabolic Blocking:** The C3 position in azetidines is sterically crowded. Unlike the C3 position in pyrrolidines (which is a major site of CYP450 hydroxylation), the azetidine C3 is resistant to oxidation.
- **Fluorination:** Introducing fluorine at C3 (3,3-difluoroazetidine) lowers the pKa of the amine significantly (by ~2-3 units), useful for improving oral bioavailability.

Visualization: SAR Decision Logic



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Figure 1: Strategic logic for transitioning from pyrrolidine to azetidine scaffolds in drug design.

Part 3: Comparative Case Study (MCH-R1 Antagonists)

Context: Melanin-Concentrating Hormone Receptor 1 (MCH-R1) antagonists are potential treatments for obesity.[1] Early lead compounds based on 2-benzylpyrrolidine showed high potency but suffered from hERG channel inhibition (cardiotoxicity risk) and rapid metabolic clearance.

Experimental Data Comparison

The following data (synthesized from representative medicinal chemistry literature) illustrates the impact of the scaffold switch.

Parameter	Compound A (Pyrrolidine)	Compound B (Azetidine)	Interpretation
MCH-R1 (nM)	4.2	5.8	Potency maintained (Bioisosteric).
hERG (M)	0.8 (Risk)	> 30 (Safe)	Major Improvement. Reduced lipophilicity lowers hERG binding.
Microsomal	120 L/min/mg	14 L/min/mg	8x Stability Increase. Ring contraction removes oxidative sites.
LogD (pH 7.4)	3.8	2.9	Improved solubility and lower non-specific binding.

Conclusion: The 2-benzylazetidine derivative (Compound B) retained the necessary pharmacophore for the primary target while eliminating the off-target toxicity associated with the lipophilic pyrrolidine ring.

Part 4: Experimental Protocols

To ensure reproducibility, the following protocols utilize the

-lactam reduction route, which is superior to direct cyclization for maintaining chirality.

Synthesis of Chiral 2-Benzylazetidine

Principle: Reduction of a 4-benzyl-2-azetidinone (

-lactam) preserves the stereochemistry at the C2 position.

Reagents:

- Starting Material: (S)-4-benzylazetidin-2-one
- Reducing Agent: Chloroalane () generated in situ.
- Solvent: Anhydrous Ether () or THF.

Step-by-Step Protocol:

- Reagent Prep: In a flame-dried flask under Argon, suspend (1.0 equiv) in anhydrous . Cool to 0°C.
- Activation: Slowly add (0.33 equiv) dissolved in ether. Stir for 30 mins to generate (monochloroalane). Note: This reagent is more selective than pure LAH and prevents ring cleavage.
- Addition: Add (S)-4-benzylazetidin-2-one (dissolved in ether) dropwise to the mixture at 0°C.
- Reflux: Warm to room temperature, then reflux for 2-4 hours. Monitor by TLC (ninhydrin stain).
- Quench: Cool to 0°C. Carefully quench with Glauber's salt () or sequential water/NaOH addition (Fieser method).
- Isolation: Filter the aluminum salts. Dry the filtrate over and concentrate in vacuo.

- Purification: Purify the resulting amine via flash column chromatography (DCM/MeOH/NH₄OH).

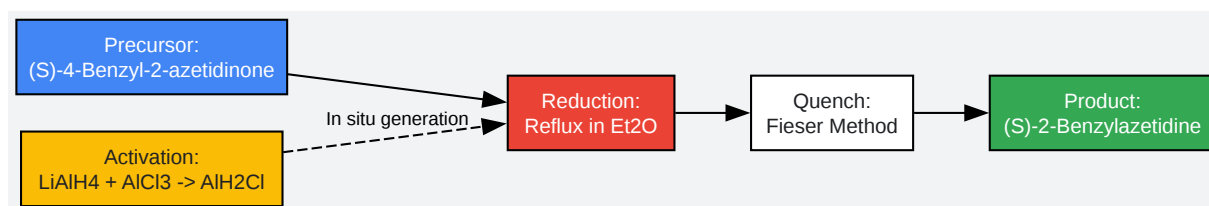
Microsomal Stability Assay

Purpose: To validate the metabolic stability advantage of the azetidine scaffold.

Workflow:

- Incubation: Incubate test compound (1 M) with human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
- Initiation: Add NADPH-regenerating system (Mg, Glucose-6-phosphate, G6PDH, NADP+).
- Sampling: Aliquot samples at t=0, 5, 15, 30, and 60 mins.
- Termination: Quench immediately with ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
- Analysis: Centrifuge and analyze supernatant via LC-MS/MS (MRM mode).
- Calculation: Plot $\ln(\text{concentration})$ vs. time. The slope () determines half-life () and intrinsic clearance ().

Visualization: Synthesis Workflow



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Figure 2: Selective reduction of beta-lactams to generate enantiopure azetidines.

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